2-[(2-Methylcyclohexyl)amino]propan-1-ol

Lipophilicity Drug-likeness Membrane permeability

2-[(2-Methylcyclohexyl)amino]propan-1-ol (CAS 1218727-44-6) is a secondary beta-amino alcohol of the propanolamine class, with molecular formula C10H21NO and a molecular weight of 171.28 g/mol. It features a propan-1-ol backbone bearing an amino group at the 2-position linked to a 2-methylcyclohexyl substituent, creating three undefined stereocenters and a computed XLogP3-AA of 1.8.

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
Cat. No. B13243033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Methylcyclohexyl)amino]propan-1-ol
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCC1CCCCC1NC(C)CO
InChIInChI=1S/C10H21NO/c1-8-5-3-4-6-10(8)11-9(2)7-12/h8-12H,3-7H2,1-2H3
InChIKeyXAGALJKGCCQGIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Methylcyclohexyl)amino]propan-1-ol (CAS 1218727-44-6): Baseline Characterization for Procurement Evaluation


2-[(2-Methylcyclohexyl)amino]propan-1-ol (CAS 1218727-44-6) is a secondary beta-amino alcohol of the propanolamine class, with molecular formula C10H21NO and a molecular weight of 171.28 g/mol [1]. It features a propan-1-ol backbone bearing an amino group at the 2-position linked to a 2-methylcyclohexyl substituent, creating three undefined stereocenters and a computed XLogP3-AA of 1.8 [1]. The compound is commercially available from specialty chemical suppliers at purities of 95–98% and is classified as a cyclohexyl(alkyl)propanolamine, a scaffold associated with beta-3 adrenergic receptor agonist activity in the patent literature [1][2].

Chiral building block Three undefined stereocenters support asymmetric synthesis and chiral resolution studies.
β3-Adrenoceptor research scaffold Cyclohexyl(alkyl)propanolamine core linked to patent-reported β3-adrenoceptor studies.
Research-grade purity Available at 95–98% with batch-specific QC documentation for SAR reproducibility.

Why 2-[(2-Methylcyclohexyl)amino]propan-1-ol Cannot Be Readily Replaced by In-Class Analogs


Generic substitution among cyclohexylamino-propanols is not straightforward because seemingly minor structural variations—such as the position of the methyl substituent on the cyclohexyl ring (2-methyl vs. 3-methyl vs. 4-methyl), the position of the amino group on the propanol backbone (2-amino vs. 3-amino), or the hydroxyl substitution pattern (primary vs. tertiary alcohol)—produce compounds with distinct molecular descriptors, stereochemical complexity, and patent-class positioning [1][2]. The 2-methylcyclohexyl group introduces both steric bulk and conformational constraints absent in the unsubstituted cyclohexyl analog, while the secondary amine–primary alcohol arrangement in 2-[(2-Methylcyclohexyl)amino]propan-1-ol distinguishes it from regioisomers such as 3-[(2-methylcyclohexyl)amino]propan-1-ol or tertiary alcohol analogs like 2-methyl-1-[(2-methylcyclohexyl)amino]propan-2-ol [1]. These structural differences are consequential for applications where specific hydrogen-bonding geometry, lipophilicity (logP), and steric profile govern target engagement or physicochemical behavior [3].

Cyclohexyl methyl position

2-Methyl vs 3-methyl or 4-methyl substitution alters steric bulk and conformational constraints, which may shift target engagement profiles in structure-activity studies.

Amino group regioisomerism

2-Amino-propan-1-ol vs 3-amino backbone changes stereochemical complexity and hydrogen-bonding geometry; direct functional substitution may not preserve assay behavior.

Primary vs tertiary alcohol

Replacing the primary alcohol with a tertiary analog eliminates oxidizable α-H and limits esterification/derivatization pathways, requiring validation before synthetic workflow substitution.

Quantitative Differentiation Evidence for 2-[(2-Methylcyclohexyl)amino]propan-1-ol Against Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: 2-Methylcyclohexyl vs. Unsubstituted Cyclohexyl Amino-Propanol

2-[(2-Methylcyclohexyl)amino]propan-1-ol has a computed XLogP3-AA of 1.8, reflecting the lipophilic contribution of the 2-methylcyclohexyl substituent [1]. In comparison, the unsubstituted cyclohexyl analog, 2-(cyclohexylamino)propan-1-ol (CAS 27840-90-0), has a computed XLogP of approximately 1.3–1.4 when calculated using the same methodology (PubChem/ChemSpider data), indicating that the methyl group increases logP by approximately 0.4–0.5 units . This difference can impact passive membrane permeability and non-specific protein binding in biological assays.

Lipophilicity Offset
Data to verify
Δ logP ≈ +0.4 to +0.5
Reported lipophilicity increase supports selection for membrane permeability research contexts.
Computed XLogP3 values; experimental logP may vary across methodologies.
Lipophilicity Drug-likeness Membrane permeability

Positional Isomer Differentiation: 2-Amino-propan-1-ol vs. 3-Amino-propan-1-ol Backbone Comparison

2-[(2-Methylcyclohexyl)amino]propan-1-ol (CAS 1218727-44-6) bears the amino substituent at the 2-position of the propan-1-ol chain, creating a chiral center at C2, whereas 3-[(2-methylcyclohexyl)amino]propan-1-ol (CAS 1024247-39-9) has the amino group at the 3-position, yielding an achiral propanol backbone [1]. The target compound has 3 undefined stereocenters (including the chiral C2 of the propanol chain and the two chiral centers of the 2-methylcyclohexyl ring), while the 3-amino positional isomer has only 2 undefined stereocenters (both on the cyclohexyl ring) [1]. The topological polar surface area (TPSA) of the target compound is 32.3 Ų, with H-bond donor count of 2 and acceptor count of 2 [1].

Stereocenter Profile
Head-to-head
Target: 3 undefined stereocenters (C2 chiral) vs 3-amino isomer: 2 undefined stereocenters (achiral propanol backbone)
Additional stereocenter enables chiral resolution and asymmetric synthesis applications.
Structural analysis from PubChem records; TPSA identical (32.3 Ų).
Positional isomerism Hydrogen bonding Stereochemistry

Primary Alcohol vs. Tertiary Alcohol Analog: Hydrogen-Bond Donor Capacity and Reactivity Comparison

2-[(2-Methylcyclohexyl)amino]propan-1-ol contains a primary alcohol (-CH₂OH), while the closely related analog 2-methyl-1-[(2-methylcyclohexyl)amino]propan-2-ol (CAS 1184559-15-6) features a tertiary alcohol (-C(CH₃)₂OH) [1]. The primary alcohol of the target compound enables facile esterification, etherification, and oxidation reactions that are sterically hindered or impossible with the tertiary alcohol analog. Both compounds share the same 2-methylcyclohexylamino moiety but differ in alcohol substitution: the target compound has a rotatable bond count of 3 and a hydrogen bond donor count of 2 (one from -NH-, one from -OH), while the tertiary alcohol analog has a molecular weight of 185.31 g/mol (vs. 171.28 for the target) and higher steric bulk around the hydroxyl group [1].

Alcohol Reactivity
Head-to-head
Primary alcohol (−CH₂OH, MW 171.28) vs tertiary alcohol analog (−C(CH₃)₂OH, MW 185.31); primary –OH allows oxidation, esterification, etherification.
Primary alcohol permits broader downstream derivatization strategies; tertiary analog lacks oxidizable α-H.
Rotatable bond count 3 vs 2 for the tertiary analog.
Hydrogen bonding Reactivity Derivatization potential

Commercially Available Purity Grade Comparison Across Suppliers

The target compound is available from multiple specialty chemical suppliers with documented purity specifications: AKSci offers 95% minimum purity (Catalog 7680DE) , while Leyan supplies material at 98% purity (Product No. 1558294) with supporting batch-specific QC documentation including NMR, HPLC, and GC upon request . This purity tier (≥95%) is consistent with research-grade amino alcohols containing 2-methylcyclohexyl substituents. By contrast, the unsubstituted analog 2-(cyclohexylamino)propan-1-ol (CAS 27840-90-0) is listed at 99% purity by certain suppliers, reflecting the generally simpler synthetic route for the non-methylated variant [1].

Purity Grade
Specification review
95–98% purity across multiple suppliers; batch-specific QC (NMR, HPLC, GC) available.
Consistent research-grade purity supports SAR and lead optimization campaigns.
Purity ceiling slightly below unsubstituted analog due to diastereomer formation.
Purity Quality control Procurement specification

Optimal Application Scenarios for 2-[(2-Methylcyclohexyl)amino]propan-1-ol Based on Quantitative Differentiation Evidence


Chiral Building Block for Asymmetric Synthesis of Beta-3 Adrenergic Agonist Candidates

The three undefined stereocenters of 2-[(2-Methylcyclohexyl)amino]propan-1-ol, combined with its cyclohexyl(alkyl)propanolamine scaffold that is explicitly claimed in patent literature for beta-3 adrenergic receptor agonist activity (US7419974B2), make this compound a strategic starting material for chiral resolution studies and stereoselective synthesis of beta-3 agonist candidates [1][2]. The primary alcohol handle permits further functionalization (esterification, oxidation) necessary for lead optimization programs, a capability absent in the tertiary alcohol analog 2-methyl-1-[(2-methylcyclohexyl)amino]propan-2-ol [2].

Lipophilicity-Tuned Intermediate for Membrane-Permeable Probe Design

With a computed XLogP3-AA of 1.8, the target compound occupies an intermediate lipophilicity range that is approximately 0.4–0.5 logP units higher than the unsubstituted cyclohexyl analog 2-(cyclohexylamino)propan-1-ol, without exceeding drug-like logP thresholds [1]. This makes it a suitable scaffold for designing membrane-permeable probes or ligand candidates where modestly enhanced lipophilicity is desired to improve passive diffusion while maintaining aqueous solubility characteristics conferred by the primary alcohol and secondary amine hydrogen-bonding groups [1].

Synthetic Intermediate Requiring Primary Alcohol Reactivity with Sterically Differentiated Amine

The combination of a primary alcohol (-CH₂OH) with a sterically hindered secondary amine (2-methylcyclohexylamino group) provides a differentiated reactivity profile useful in chemoselective transformations [1][2]. The primary alcohol can be selectively oxidized, esterified, or converted to a leaving group without affecting the secondary amine, enabling sequential derivatization strategies that are not possible with the regioisomeric 3-[(2-methylcyclohexyl)amino]propan-1-ol, where the amine and alcohol are separated by a three-carbon spacer rather than the two-carbon spacing that enables potential intramolecular hydrogen bonding .

Quality-Controlled Procurement for Structure-Activity Relationship (SAR) Studies in Propanolamine Series

The availability of 2-[(2-Methylcyclohexyl)amino]propan-1-ol at 95–98% purity with documented batch-specific QC data (NMR, HPLC, GC from Leyan) supports its use in systematic SAR campaigns exploring the effect of cyclohexyl ring substitution (methyl position and stereochemistry) on biological activity within the propanolamine class [2]. The compound serves as a critical comparator to 4-methylcyclohexyl and 3-methylcyclohexyl regioisomers, as well as to unsubstituted cyclohexyl analogs, enabling comprehensive SAR mapping where ring substitution patterns are the primary variable.

Application
Selection Property
Validation Focus
β3-Adrenoceptor research scaffold synthesis
Cyclohexyl(alkyl)propanolamine core with three undefined stereocenters
Chiral resolution and stereoselective synthetic routes
Membrane-permeable probe design
Modulated lipophilicity profile with H-bond donor/acceptor capacity
Passive diffusion and solubility balance in assay buffers
Chemoselective synthetic intermediate
Primary alcohol with sterically hindered secondary amine
Sequential derivatization without amine protection
Propanolamine series SAR studies
Research-grade purity with QC documentation
Comprehensive SAR mapping across cyclohexyl substituent patterns
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